molecular formula C23H24ClNO4S2 B4882452 (5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4882452
M. Wt: 478.0 g/mol
InChI Key: MSHWECROAVQLRS-DEDYPNTBSA-N
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Description

(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This is usually achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the phenyl groups: The phenyl groups are introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate alkylating agents.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chloro and phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The thiazolidinone core is known for its biological activity, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4S2/c1-4-27-19-12-16(13-20-22(26)25-23(30)31-20)11-17(24)21(19)29-10-6-9-28-18-8-5-7-14(2)15(18)3/h5,7-8,11-13H,4,6,9-10H2,1-3H3,(H,25,26,30)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWECROAVQLRS-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCCCOC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCCCOC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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